molecular formula C32H37N3O3S2 B11537554 4-(decyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

4-(decyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B11537554
M. Wt: 575.8 g/mol
InChI Key: MXHIPUBMQNYEMD-UHFFFAOYSA-N
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Description

4-(Decyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that features a benzothiazole core, a decyloxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Decyloxy Group: The decyloxy group is introduced via an etherification reaction, where a decyl halide reacts with a phenol derivative.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The benzothiazole core is known for its pharmacological properties, which could be enhanced by the additional functional groups in this compound.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzothiazole core could intercalate with DNA or inhibit specific enzymes, while the decyloxy and benzamide groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
  • 4-(Octyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
  • 4-(Hexyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique physical and chemical properties. The decyloxy group provides hydrophobic characteristics, while the benzamide and benzothiazole moieties offer potential for various interactions and reactivities.

This compound’s versatility makes it a valuable subject for further research and development in multiple scientific and industrial fields.

Properties

Molecular Formula

C32H37N3O3S2

Molecular Weight

575.8 g/mol

IUPAC Name

N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-4-decoxybenzamide

InChI

InChI=1S/C32H37N3O3S2/c1-2-3-4-5-6-7-8-12-21-38-27-18-15-24(16-19-27)31(37)34-26-17-20-28-29(22-26)40-32(35-28)39-23-30(36)33-25-13-10-9-11-14-25/h9-11,13-20,22H,2-8,12,21,23H2,1H3,(H,33,36)(H,34,37)

InChI Key

MXHIPUBMQNYEMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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